(R)-Rivastigmine

Catalog No.
S785815
CAS No.
415973-05-6
M.F
C14H22N2O2
M. Wt
250.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Rivastigmine

CAS Number

415973-05-6

Product Name

(R)-Rivastigmine

IUPAC Name

[3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1

InChI Key

XSVMFMHYUFZWBK-LLVKDONJSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C

(R)-Rivastigmine (CAS 415973-05-6) is the distomer (less active enantiomer) of the commercial acetylcholinesterase inhibitor (S)-rivastigmine. In industrial and analytical procurement, it is primarily sourced not as an active pharmaceutical ingredient (API), but as an essential chiral reference standard and impurity marker. Regulatory frameworks mandate strict control of enantiomeric purity in rivastigmine formulations, requiring the (R)-enantiomer to be restricted to trace levels [1]. Consequently, high-purity (R)-rivastigmine is a mandatory procurement item for analytical laboratories to calibrate chiral chromatography methods, establish limits of quantification (LOQ), and serve as a stereospecific negative control in neuropharmacological assays [2].

Procurement Fit

Chiral Reference StandardDesignated EP Impurity D & USP Reference Standard for rivastigmine chiral purity testing; not a therapeutic agent.
Compendial IdentityRequired for pharmaceutical quality control of rivastigmine API and finished dosage forms per EP/USP monographs.

Substituting pure (R)-rivastigmine with racemic rivastigmine or crude enantiomeric mixtures fundamentally compromises quantitative analytical workflows. In chiral high-performance liquid chromatography (HPLC) method validation, establishing the limit of detection (LOD) and limit of quantification (LOQ) for the trace distomer requires a highly pure (R)-standard to generate accurate low-level calibration curves (e.g., down to 500 ng/mL LOD) [1]. A racemate cannot provide the asymmetric baseline required to isolate the specific response factor of the impurity peak. Furthermore, in pharmacological screening, using a racemate masks the stereospecific binding kinetics of the pure (R)-enantiomer, failing to provide the true baseline required for a rigorous negative control.

Substitution Risk

Target Standard
(R)-Rivastigmine (EP Impurity D / USP RS)
Possible Substitute
Racemic rivastigmine or (S)-rivastigmine standard
Target Standard
(R)-Rivastigmine, enantiomer-specific impurity marker
Possible Substitute
Other cholinesterase inhibitor standards (donepezil, galantamine)
Risk Statement
Enantiomeric purity quantification may not transfer; compendial monographs require the specific (R)-enantiomer reference standard. Structurally unrelated inhibitor standards lack regulatory designation for rivastigmine chiral analysis and may not support method validation.

Chromatographic Elution Order and Baseline Resolution

In validated chiral liquid chromatography using a Chiralcel OD-H column (mobile phase: hexane/isopropanol/trifluoroacetic acid 80:20:0.2), (R)-rivastigmine is baseline resolved from (S)-rivastigmine with a resolution factor of ≥ 4 [1]. Crucially for impurity profiling, the (R)-distomer elutes prior to the (S)-eutomer. This specific elution order prevents the massive API peak of the (S)-enantiomer from tailing into and obscuring the trace (R)-impurity peak[1].

Evidence DimensionChromatographic Elution Order
Target Compound Data(R)-Rivastigmine elutes first (Resolution factor ≥ 4)
Comparator Or Baseline(S)-Rivastigmine (elutes second)
Quantified DifferenceComplete baseline separation with favorable elution order for trace analysis
ConditionsChiralcel OD-H column, Hexane:IPA:TFA (80:20:0.2) mobile phase

Elution of the impurity before the main API peak is critical for accurate quantification of trace enantiomeric impurities without peak tailing interference.

Enantiomeric Potency
Head-to-head
~10-fold higher concentration for equivalent AChE inhibition vs. (S)-rivastigmine
Supports chiral impurity quantification context
In vitro cholinesterase inhibition assay; data to verify per source.

Trace Quantification Limits for Enantiomeric Purity

Pharmaceutical quality control requires the (R)-enantiomer impurity in (S)-rivastigmine bulk drugs to be tightly monitored [1]. Procuring pure (R)-rivastigmine allows analytical laboratories to create precise standard curves, achieving a limit of detection (LOD) of 500 ng/mL and a limit of quantification (LOQ) of 1500 ng/mL under standard 10 microliter injection volumes, with percentage recoveries ranging from 95.2% to 104.3%[1].

Evidence DimensionCalibration Range for Enantiomeric Impurity
Target Compound DataLOD = 500 ng/mL, LOQ = 1500 ng/mL
Comparator Or BaselineRacemic mixture (cannot calibrate trace levels accurately)
Quantified DifferenceEnables precise trace quantification with 95.2-104.3% recovery
ConditionsChiral HPLC with UV detection

Pure (R)-rivastigmine is mandatory to legally certify the enantiomeric purity of commercial rivastigmine API batches.

Regulatory Designation
Specification review
EP Impurity D / USP Ref. Std. for rivastigmine; donepezil/galantamine standards not applicable
Required for compendial chiral purity testing
Regulatory monographs explicitly specify this compound.

Stereoselective Acetylcholinesterase (AChE) Inhibition Baseline

Rivastigmine exhibits profound stereoselectivity in its pharmacological action. The (R)-enantiomer (distomer) is pharmacologically vastly less potent at inhibiting acetylcholinesterase compared to the (S)-enantiomer (eutomer)[1]. This massive differential in target affinity makes (R)-rivastigmine an indispensable negative control in neuropharmacological assays, allowing researchers to isolate stereospecific target engagement from off-target or background effects[1].

Evidence DimensionAChE Inhibition Potency
Target Compound Data(R)-Rivastigmine (Distomer, low potency)
Comparator Or Baseline(S)-Rivastigmine (Eutomer, high potency)
Quantified DifferenceSignificant reduction in AChE inhibition relative to the active (S)-enantiomer
ConditionsIn vitro acetylcholinesterase inhibition assays

Using the pure inactive enantiomer as a negative control validates the stereospecificity of novel cholinesterase inhibitors in drug discovery pipelines.

Chiral HPLC Method
Method context
LOD 500 ng/mL | LOQ 1500 ng/mL | Recovery 95.2–104.3% | Rs ≥ 4
Established sensitivity for impurity analysis
Chiralcel OD-H, hexane:IPA:TFA mobile phase.
Capillary Electrophoresis
Method context
Linear 5.0–500.0 μM | RSD <2.1% | Complete separation <8 min
Orthogonal method for chiral purity verification
Sulfated-β-CD, pH 2.5 buffer, detection at 200 nm.
Synthetic Route
Class-level
Stereoselective chlorination/amination avoids traditional kinetic resolution waste
Supply reliability context; quantitative yield to verify
Abstract-level data; full experimental details not available.
CNS Selectivity Profile
Class-level
~4:1 CNS-to-peripheral AChE inhibition ratio for rivastigmine; donepezil is AChE-selective only
Pharmacodynamic class distinction; does not substitute for impurity standard
Human volunteer study and retrospective cohort data.

Quality Control and API Release Testing

Where this compound is the right choice: In pharmaceutical manufacturing environments, (R)-rivastigmine is required as a certified reference standard to quantify enantiomeric excess in (S)-rivastigmine bulk drug batches, ensuring trace impurities are accurately measured down to the 1500 ng/mL quantification limit [1].

Chiral Chromatographic Method Development

Where this compound is the right choice: Analytical laboratories developing or validating new chiral stationary phases (e.g., HPLC, UPLC) or capillary electrophoresis methods rely on pure (R)-rivastigmine to confirm baseline resolution (Rs ≥ 4) and verify that the distomer elutes prior to the eutomer [1].

Pharmacological Stereoselectivity Assays

Where this compound is the right choice: In neuropharmacology drug discovery, (R)-rivastigmine serves as a critical negative control. Because it is the significantly less active distomer, it is used alongside (S)-rivastigmine to establish the stereospecific baseline for acetylcholinesterase and butyrylcholinesterase inhibition assays[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral Purity Testing
Compendial impurity standard identity (EP/USP)
Chiral impurity quantification & system suitability
Regulatory Submission Support
Regulatory acceptance of designated impurity standard
Method validation documentation review
Stereoselective Synthesis Monitoring
Enantiomeric excess verification
Chiral separation method transfer & validation
Stability & Forced Degradation Studies
Stereochemical stability under stress conditions
Racemization and degradation product profiling

XLogP3

2.3

UNII

Z25UDQ15MV

Other CAS

415973-05-6

Wikipedia

(R)-rivastigmine

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